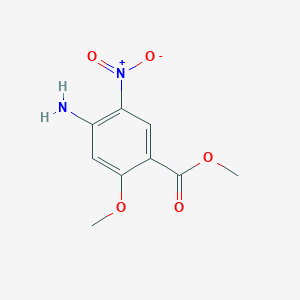

Methyl-4-Amino-2-methoxy-5-nitrobenzoat

Übersicht

Beschreibung

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as "4-Amino-2-methoxy-5-nitrobenzoicacidmethylester" . It appears as a white to pale cream to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” involves a reaction with palladium on activated charcoal and hydrogen in methanol . The mixture is stirred under hydrogen at 50 °C for 12 hours. After the palladium on activated charcoal is filtered, the filtrate is concentrated to afford the product .Molecular Structure Analysis

The InChI code for “Methyl 4-amino-2-methoxy-5-nitrobenzoate” is 1S/C9H10N2O5/c1-15-8-4-6 (10)7 (11 (13)14)3-5 (8)9 (12)16-2/h3-4H,10H2,1-2H3 . The InChI key is CUJURECWKNETII-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” include a reaction with palladium on activated charcoal and hydrogen in methanol . This reaction is carried out at 50 °C for 12 hours .Physical and Chemical Properties Analysis

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 226.19 g/mol . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Methyl-4-Amino-2-methoxy-5-nitrobenzoat: ist eine Verbindung mit potenziellen Anwendungen in der pharmazeutischen Industrie. Es kann als Vorläufer bei der Synthese verschiedener Medikamente dienen, insbesondere solcher, die eine Nitroaromaten-Gruppierung als Bestandteil ihrer Struktur benötigen. Die Nitrogruppe in dieser Verbindung kann zu einem Amin reduziert werden, das dann zur Herstellung einer Vielzahl von therapeutischen Wirkstoffen verwendet werden kann, darunter Analgetika, Antipyretika und entzündungshemmende Medikamente .

Materialwissenschaften

In der Materialwissenschaft könnten Derivate dieser Verbindung bei der Herstellung neuartiger Polymere oder Beschichtungen verwendet werden. Seine molekulare Struktur ermöglicht die Einführung von funktionellen Gruppen, die die physikalischen Eigenschaften von Materialien wie thermische Stabilität, Steifigkeit und Löslichkeit verändern können. Diese Anpassungsfähigkeit macht es zu einem wertvollen Bestandteil bei der Entwicklung fortschrittlicher Materialien für verschiedene Anwendungen.

Chemische Synthese

This compound: spielt eine entscheidende Rolle in mehrstufigen Syntheseprozessen. Es kann eine Reihe von Reaktionen durchlaufen, darunter Acylierung, Nitrierung und Bromierung, um komplexe organische Verbindungen zu erhalten. Diese Reaktionen sind grundlegend für die Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien .

Analytische Chemie

Diese Verbindung kann aufgrund ihrer gut definierten Eigenschaften als Standard- oder Referenzmaterial in der chromatographischen Analyse verwendet werden. Es kann bei der Kalibrierung von Instrumenten helfen und die Genauigkeit analytischer Methoden wie HPLC, LC-MS und UPLC gewährleisten. Seine Präsenz in einer Probe kann auf spezifische chemische Prozesse oder Kontaminationsgrade hindeuten .

Biochemie

In der Biochemie könnte This compound in Enzymstudien verwendet werden, insbesondere in solchen, die Nitroreduktase-Enzyme betreffen. Diese Enzyme spielen eine Rolle in den Stoffwechselwegen von Nitroaromaten, und die Untersuchung ihrer Wechselwirkung mit dieser Verbindung kann Aufschluss über ihren Wirkmechanismus und potenzielle biotechnologische Anwendungen geben .

Umweltwissenschaften

Die Umweltbelastung durch Nitroaromaten ist ein wichtiges Forschungsgebiet. This compound kann zur Untersuchung der Abbauwege und der Persistenz solcher Verbindungen in der Umwelt verwendet werden. Das Verständnis seines Verhaltens kann zu besseren Managementstrategien für Schadstoffe und zur Entwicklung von Bioreinigungsverfahren führen .

Safety and Hazards

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Wirkmechanismus

Mode of Action

It is known that nitro compounds, such as Methyl 4-amino-2-methoxy-5-nitrobenzoate, contain a nitro group (−NO2) that is a hybrid of two equivalent resonance structures . This group may interact with its targets in a specific manner, leading to changes in the target molecules . .

Biochemical Pathways

Nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines

Biochemische Analyse

Biochemical Properties

Methyl 4-amino-2-methoxy-5-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the nitro reduction pathway, where it undergoes reduction to form corresponding amines . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of Methyl 4-amino-2-methoxy-5-nitrobenzoate on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, Methyl 4-amino-2-methoxy-5-nitrobenzoate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-2-methoxy-5-nitrobenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of Methyl 4-amino-2-methoxy-5-nitrobenzoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Methyl 4-amino-2-methoxy-5-nitrobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in these pathways highlights its role in cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of Methyl 4-amino-2-methoxy-5-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

Methyl 4-amino-2-methoxy-5-nitrobenzoate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its participation in cellular processes.

Eigenschaften

IUPAC Name |

methyl 4-amino-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJURECWKNETII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866754 | |

| Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-84-0 | |

| Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-nitro-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-5-nitro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

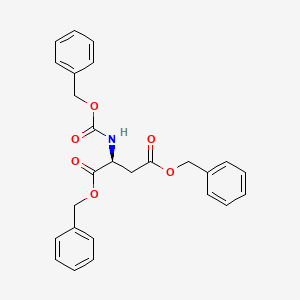

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)